Product packaging for 4-Bromo-5-methylthiophene-2-carbohydrazide(Cat. No.:)

4-Bromo-5-methylthiophene-2-carbohydrazide

Cat. No.: B12062678
M. Wt: 235.10 g/mol
InChI Key: DRULJGOBYUSKFC-UHFFFAOYSA-N
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Description

Contextual Significance of Thiophene-based Hydrazide Compounds in Synthetic Chemistry

Thiophene-based hydrazide compounds are a class of organic molecules that have garnered considerable attention in synthetic chemistry due to their utility as synthons for creating a wide array of heterocyclic systems. mdpi.com The hydrazide functional group (-CONHNH2) is particularly valuable as it contains two nucleophilic nitrogen atoms and can react with both electrophiles and nucleophiles. mdpi.comuobaghdad.edu.iq This dual reactivity allows for its use in the construction of five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com

Hydrazides are often used to synthesize hydrazones through condensation reactions with aldehydes or ketones. mdpi.comuobaghdad.edu.iq These resulting thiophene-based hydrazones are not just stable intermediates but also exhibit a range of biological activities and are used in the development of materials with specific optical and electronic properties. researchgate.net The versatility of the hydrazide moiety makes thiophene-based hydrazides key starting materials for synthesizing more complex and functionally diverse molecules. doaj.orgnih.gov

Overview of Research Trajectories for Halogenated Thiophene (B33073) Derivatives

Halogenated thiophenes are a cornerstone of modern organic synthesis, prized for their role in creating functional materials and biologically active compounds. nih.govnih.gov The introduction of a halogen atom onto the thiophene ring serves two primary purposes: it acts as a reactive "handle" for further chemical modifications, and it can significantly alter the electronic properties of the molecule. nih.gov

Research in this area often focuses on using halogenated thiophenes in cross-coupling reactions, such as the Suzuki or Stille reactions, to form new carbon-carbon bonds. researchgate.net The nature of the halogen (chlorine, bromine, or iodine) can influence the reactivity of the thiophene in these reactions, with brominated thiophenes often providing a good balance of reactivity and stability. researchgate.net The position of the halogen and other substituents on the thiophene ring allows for regioselective synthesis, enabling the construction of precisely defined molecular architectures. researchgate.netmdpi.com This control is crucial for applications in organic electronics, where the molecular arrangement directly impacts material performance, and in medicinal chemistry, where specific structures are required for biological targeting. nih.govdntb.gov.ua

Structural Basis for Multifaceted Chemical Reactivity of 4-Bromo-5-methylthiophene-2-carbohydrazide

The carbohydrazide (B1668358) group is the primary site of many of the molecule's characteristic reactions. The terminal amino group (-NH2) is nucleophilic and can react with various electrophiles. The adjacent amide-like nitrogen and the carbonyl group can also participate in reactions, often leading to cyclization to form new heterocyclic rings. Crystal structure analyses of similar thiophene-carbohydrazide derivatives show that the conformation around the C-N bond of the hydrazide can vary, and the molecule can form intermolecular hydrogen bonds, influencing its solid-state packing and properties. nih.gov

The bromine atom at the 4-position is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, providing a key site for introducing new functional groups. The electron-withdrawing nature of the bromine atom also influences the electron density of the thiophene ring, affecting its reactivity in electrophilic substitution reactions. The methyl group at the 5-position is an electron-donating group, which can also modulate the electronic properties and reactivity of the thiophene ring. The interplay of these functional groups makes this compound a versatile and reactive intermediate in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2OS B12062678 4-Bromo-5-methylthiophene-2-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

4-bromo-5-methylthiophene-2-carbohydrazide

InChI

InChI=1S/C6H7BrN2OS/c1-3-4(7)2-5(11-3)6(10)9-8/h2H,8H2,1H3,(H,9,10)

InChI Key

DRULJGOBYUSKFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)NN)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 5 Methylthiophene 2 Carbohydrazide

Precursor Synthesis and Functionalization Pathways Leading to the Thiophene (B33073) Core

The foundation of the synthesis of the target compound lies in the preparation of a suitably substituted thiophene ring. This typically begins with 2-methylthiophene (B1210033), a commercially available starting material, which then undergoes a series of reactions to introduce the necessary functional groups at specific positions. wikipedia.orgsigmaaldrich.com

Synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde (B183253) Precursors

A key intermediate in the synthesis of 4-bromo-5-methylthiophene-2-carbohydrazide is 4-bromo-5-methylthiophene-2-carbaldehyde. georganics.skuni.lusigmaaldrich.com The synthesis of this precursor involves the strategic bromination and formylation of the thiophene ring.

The bromination of 2-methylthiophene can be achieved using various brominating agents. Electrophilic bromination with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) is a common method. smolecule.com The regioselectivity of this reaction is crucial. While direct bromination of thiophene typically occurs at the 2-position, the presence of the activating methyl group at the 2-position of 2-methylthiophene directs bromination to other positions. acs.org To achieve the desired 4-bromo substitution pattern, specific reaction conditions or a multi-step approach may be necessary. One patented method involves the use of hydrogen bromide and hydrogen peroxide in aqueous acetic acid, which has been reported to provide high yields of 3-bromo-2-methylthiophene. Another approach involves the lithiation of 2-methylthiophene followed by quenching with a bromine source.

Following bromination, a formyl group is introduced at the 2-position of the thiophene ring. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. tcichemicals.com This reaction typically employs a Vilsmeier reagent, which can be prepared from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or phosgene. tcichemicals.comgoogle.comrsc.org The reaction of the brominated methylthiophene with the Vilsmeier reagent introduces the aldehyde functionality at the desired position. For instance, the formylation of 2-bromothiophene (B119243) with POCl₃ and DMF has been used to synthesize 5-bromothiophene-2-carbaldehyde. rsc.org A similar strategy can be applied to the appropriately brominated methylthiophene precursor.

An alternative route to a precursor involves the Friedel-Crafts acylation of a suitable thiophene derivative. For example, 2-(4-fluorophenyl)thiophene (B192845) can undergo a Friedel-Crafts reaction with 2-methyl-5-bromobenzoyl chloride to yield an aromatic ketone, which can then be further manipulated. google.com

Functionalization Strategies for the Thiophene Ring System

The functionalization of the thiophene ring is a critical aspect of the synthesis, allowing for the introduction of various substituents that can influence the properties of the final molecule. rsc.org Beyond bromination and formylation, other functionalization strategies are available.

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and introducing aryl groups onto the thiophene ring. nih.gov This reaction typically involves the use of a palladium catalyst to couple a brominated thiophene with an organoboron reagent. nih.gov While not directly leading to the target carbohydrazide (B1668358), this highlights the versatility of the brominated thiophene intermediate for creating a diverse range of derivatives. nih.gov

Lithiation followed by reaction with an electrophile is another key strategy for functionalizing the thiophene ring. The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can deprotonate the thiophene ring at specific positions, creating a nucleophilic center that can react with various electrophiles. proquest.com This method allows for the introduction of a wide range of functional groups with high regioselectivity, although it often requires low temperatures and anhydrous conditions. proquest.com

Formation of the Carbohydrazide Moiety

The final key step in the synthesis of this compound is the conversion of the 2-carbaldehyde or a related carboxylic acid derivative into the carbohydrazide.

Hydrazinolysis Reactions in the Synthesis of Thiophene Carbohydrazides

The most common and direct method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding esters. hhu.deajgreenchem.com This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695), and often with heating. ajgreenchem.comrsc.org The reaction proceeds through the nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the displacement of the alcohol and the formation of the carbohydrazide. This method has been successfully applied to the synthesis of various thiophene carbohydrazides, including thiophene-2-carbohydrazide (B147627) itself. hhu.denih.gov

To prepare the necessary ester precursor, the 4-bromo-5-methylthiophene-2-carbaldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-5-methylthiophene-2-carboxylic acid. nih.gov This carboxylic acid can then be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. researchgate.netsemanticscholar.org The resulting ester, such as methyl 4-bromo-5-methylthiophene-2-carboxylate or ethyl 4-bromo-5-methylthiophene-2-carboxylate, can then undergo hydrazinolysis to yield the target compound.

Alternatively, the carboxylic acid can be converted to the hydrazide through an activated intermediate. One such method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester, which then readily reacts with hydrazine to give the carbohydrazide in high yield. hhu.de

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts.

For the hydrazinolysis step, the choice of solvent, temperature, and reaction time can significantly impact the efficiency of the reaction. While alcohols like ethanol are commonly used, the reaction can also be performed under solvent-free conditions by heating the ester with hydrazine hydrate. rsc.org The complete conversion of the ester to the hydrazide is important, and can be monitored by techniques like thin-layer chromatography (TLC). rsc.orgmdpi.com

In the synthesis of the precursor aldehyde, the Vilsmeier-Haack reaction conditions, such as the temperature and the ratio of reagents, can be adjusted to optimize the yield. For example, a patented process for the formylation of thiophene derivatives suggests a reaction temperature of 40°C to 90°C. google.com

For cross-coupling reactions that might be used to create derivatives, factors such as the choice of palladium catalyst, ligand, base, and solvent are all critical for achieving high yields and selectivity. nih.gov

The use of continuous flow technology is an emerging approach for optimizing reactions, including the synthesis of amides from esters. rsc.org This technique allows for precise control over reaction parameters such as temperature and pressure, potentially leading to improved yields and safer, more scalable processes. rsc.org

Below is a table summarizing the key reaction steps and conditions for the synthesis of this compound and its precursors.

Step Reactants Reagents/Catalyst Solvent Conditions Product Reference(s)
Bromination 2-MethylthiopheneN-Bromosuccinimide (NBS)Chloroform, Acetic Acid-3-Bromo-2-methylthiophene
Formylation 2-BromothiophenePOCl₃, DMF-80 °C, 4 h5-Bromothiophene-2-carbaldehyde rsc.org
Esterification 5-Bromothiophene-2-carboxylic acidAmyl alcohol, DCC, DMAPDichloromethane (DCM)30 °CPentyl 5-bromothiophene-2-carboxylate nih.gov
Hydrazinolysis Thiophene-2-carboxylate esterHydrazine hydrateEthanolRefluxThiophene-2-carbohydrazide hhu.deajgreenchem.com
Hydrazide Synthesis (from acid) 2-Thiophenecarboxylic acidDCCI, HOBt, Hydrazine-Mild conditions2-Thiophenecarbohydrazide hhu.de

Table 1: Summary of Synthetic Steps and Conditions

Derivatization and Reaction Chemistry of 4 Bromo 5 Methylthiophene 2 Carbohydrazide

Reactions at the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) is a highly versatile functional group, capable of undergoing condensation reactions at the terminal amino group and participating in cyclization to form various five- and six-membered heterocyclic rings.

Formation of Schiff Bases and Hydrazone Derivatives

The terminal primary amine of the carbohydrazide moiety readily undergoes condensation with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding Schiff bases or hydrazones. nih.govnih.gov This reaction typically proceeds by refluxing the carbohydrazide with the carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.net The resulting N'-benzylidene-carbohydrazide derivatives contain an azomethine group (-N=CH-), which is a key pharmacophore in many biologically active compounds. nih.gov

For instance, the reaction of 4-Bromo-5-methylthiophene-2-carbohydrazide with substituted aromatic aldehydes yields a series of N'-arylmethylidene-4-bromo-5-methylthiophene-2-carbohydrazides. preprints.orgijpsr.com These reactions are generally high-yielding and provide a straightforward method for introducing diverse structural motifs onto the carbohydrazide backbone.

Table 1: Examples of Hydrazone Synthesis from Thiophene (B33073) Carbohydrazide Derivatives

Reactant 1 Reactant 2 (Aldehyde) Product Conditions
5-Bromothiophene-2-carbohydrazide Substituted Benzaldehydes N'-(substituted-benzylidene)-5-bromothiophene-2-carbohydrazides Methanol (B129727), Reflux
This compound Perfluorobenzaldehyde 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine Not specified

This table is illustrative of typical reactions for similar compounds.

Cyclocondensation Reactions Leading to Novel Heterocyclic Systems

The hydrazone derivatives formed in the previous step are valuable intermediates for the synthesis of a variety of heterocyclic compounds through cyclocondensation reactions. The presence of the amide and azomethine functionalities allows for intramolecular or intermolecular cyclization with appropriate reagents to form stable five- or six-membered rings.

Common heterocyclic systems synthesized from carbohydrazide precursors include:

1,3,4-Oxadiazoles: Acetylation of the hydrazone followed by cyclization with a dehydrating agent.

Thiazolidinones: Reaction of the Schiff base with thioglycolic acid or thiolactic acid leads to the formation of 4-oxo-thiazolidine derivatives.

Pyrazoles: Condensation with 1,3-dicarbonyl compounds or their equivalents. A series of new pyrazole-4-carbaldehydes have been synthesized from bromothiophene precursors. ijpsr.com

These cyclocondensation reactions significantly expand the chemical space accessible from this compound, providing access to novel scaffolds with potential applications in medicinal chemistry and materials science. ajgreenchem.com

Metal Complexation Chemistry of Hydrazide-Derived Ligands

Schiff bases and hydrazones derived from carbohydrazides are excellent chelating ligands for a wide range of transition metal ions. nih.gov The presence of multiple donor atoms, typically nitrogen and oxygen, allows these ligands to form stable coordination complexes. The azomethine nitrogen and the carbonyl oxygen of the hydrazide moiety can coordinate to a metal center, forming a stable five- or six-membered chelate ring.

The coordination ability of these ligands can be fine-tuned by modifying the substituents on the aldehyde or ketone precursor, which in turn influences the electronic and steric properties of the resulting metal complex. The study of these complexes is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry.

Reactions Involving the Bromine Substituent on the Thiophene Ring

The bromine atom at the 4-position of the thiophene ring provides another site for synthetic modification, primarily through cross-coupling reactions or nucleophilic substitution.

Cross-Coupling Reactions for Arylation and Alkylation (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. tcichemicals.comnih.gov This reaction involves the palladium-catalyzed coupling of an organohalide (in this case, the bromo-thiophene derivative) with an organoboron compound, such as a boronic acid or boronic ester. nih.govresearchgate.net

This methodology can be applied to this compound or its derivatives to introduce a variety of aryl or alkyl groups at the 4-position of the thiophene ring. The reaction is known for its mild conditions and high tolerance for various functional groups, making it suitable for late-stage functionalization of complex molecules. researchgate.netnih.gov Successful Suzuki couplings have been reported for various bromo-substituted thiophenes and other heterocycles. researchgate.netresearchgate.net

Table 2: General Scheme for Suzuki-Miyaura Coupling of Bromo-Thiophene Derivatives

Substrate Coupling Partner Catalyst Base Product
4-Bromo-5-methylthiophene derivative Arylboronic acid Pd(PPh₃)₄ or other Pd catalysts K₃PO₄, Cs₂CO₃, etc. 4-Aryl-5-methylthiophene derivative

This table represents a generalized reaction pathway.

Reactivity of the Methyl Group and Thiophene Ring System for Further Functionalization

The presence of both a methyl group and a bromine atom on the thiophene ring of this compound, in addition to the carbohydrazide functional group, offers multiple sites for further chemical modification. The reactivity of the thiophene ring and its substituents allows for the synthesis of a diverse range of derivatives through various organic reactions. This section explores the potential functionalization pathways at the methyl group and the thiophene ring system.

The thiophene nucleus is an aromatic heterocyclic system that can undergo electrophilic substitution reactions. The positions on the thiophene ring are not equally reactive, and the presence of activating or deactivating groups can direct incoming electrophiles to specific carbons. In the case of this compound, the existing substituents influence the regioselectivity of such reactions. For instance, the nitration of 5-methyl-2-thenoic acid, a structurally related compound, in sulfuric acid at low temperatures yields 5-methyl-4-nitro-2-thenoic acid, demonstrating that electrophilic substitution can occur at the C4 position. researchgate.net However, at higher temperatures, replacement of the carboxyl group can occur, leading to products like 3,5-dinitro-2-methylthiophene. researchgate.net This suggests that careful control of reaction conditions is crucial for the selective functionalization of the thiophene ring in this compound.

The bromine atom at the C4 position serves as a versatile handle for introducing new functional groups through metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, in particular, is a powerful tool for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. Studies on related bromothiophene derivatives have demonstrated the feasibility of this approach. For example, 5-bromothiophene-2-carboxylic acid has been successfully utilized in Suzuki cross-coupling reactions to synthesize 5-arylthiophene-2-carboxylate derivatives. nih.gov Similarly, 2,5-dibromo-3-methylthiophene has been shown to undergo selective Suzuki coupling to yield 2-bromo-3-methyl-5-arylthiophenes and 2,5-diaryl-3-methylthiophenes. researchgate.net These examples strongly suggest that the bromo group in this compound is a prime site for modification via cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

The methyl group at the C5 position also presents opportunities for functionalization, although it is generally less reactive than the C-Br bond for cross-coupling. The methyl group can potentially undergo free-radical halogenation to introduce a handle for further nucleophilic substitution reactions. Additionally, oxidation of the methyl group could lead to the corresponding carboxylic acid, offering another site for derivatization.

The interplay of the different functional groups on the this compound scaffold allows for a stepwise and regioselective functionalization strategy. For example, the bromo group could first be subjected to a Suzuki cross-coupling reaction, followed by modification of the carbohydrazide group, and potentially then functionalization of the methyl group under more forcing conditions. This versatility makes this compound a valuable building block in medicinal and materials chemistry.

Table 1: Potential Functionalization Reactions of this compound

Reactive SiteReaction TypeReagents and ConditionsPotential Product
Thiophene Ring (C4-Br) Suzuki Cross-CouplingArylboronic acid, Pd catalyst, Base4-Aryl-5-methylthiophene-2-carbohydrazide
Thiophene Ring Electrophilic NitrationHNO₃, H₂SO₄ (controlled temp.)4-Bromo-5-methyl-nitrothiophene-2-carbohydrazide
Methyl Group (C5-CH₃) Free-Radical HalogenationN-Bromosuccinimide (NBS), Initiator4-Bromo-5-(bromomethyl)thiophene-2-carbohydrazide
**Carbohydrazide (-CONHNH₂) **Schiff Base FormationAldehyde/Ketone, Acid catalystN'-Alkylidene/Arylidene-4-bromo-5-methylthiophene-2-carbohydrazide

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-Bromo-5-methylthiophene-2-carbohydrazide, specific proton signals are expected to appear in distinct regions, reflecting their unique chemical environments. The spectrum would be characterized by a sharp singlet for the methyl protons (–CH₃) at the C5 position, anticipated in the upfield region around δ 2.0-2.5 ppm. The thiophene (B33073) ring contains a single proton at the C3 position, which would present as a singlet at approximately δ 7.0-7.5 ppm. The hydrazide moiety (–CONHNH₂) gives rise to two different signals. The –NH proton is expected to show a broad singlet in the δ 8.0-9.5 ppm range, while the terminal –NH₂ protons would also appear as a broad singlet, typically more downfield, around δ 4.0-5.0 ppm. The exact chemical shifts of the amide protons can be highly variable and are sensitive to solvent, concentration, and temperature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
–CH₃ (on C5)2.0 - 2.5Singlet
Thiophene H (on C3)7.0 - 7.5Singlet
–NH₂4.0 - 5.0Broad Singlet
–NH8.0 - 9.5Broad Singlet

Note: Data is predictive and based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon (C=O) of the hydrazide group would be the most downfield signal, typically appearing in the δ 160-170 ppm range. The carbons of the thiophene ring would resonate between δ 110-150 ppm. The brominated carbon (C4) is expected around δ 110-120 ppm, while the carbon bearing the methyl group (C5) would be found further downfield. The C2 carbon, attached to the carbohydrazide (B1668358) group, and the C3 carbon would also have characteristic shifts within this range. The methyl carbon (–CH₃) would be the most upfield signal, expected around δ 10-20 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
–CH₃10 - 20
C4-Br110 - 120
C3125 - 135
C5-CH₃130 - 140
C2-C=O140 - 150
C=O160 - 170

Note: Data is predictive and based on analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine (–NH₂) and secondary amide (–NH) groups are expected to appear as distinct peaks in the 3200-3400 cm⁻¹ region. The C=O stretching vibration (Amide I band) of the hydrazide is a strong, prominent band typically found between 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1580-1620 cm⁻¹. Stretching vibrations corresponding to the C-H bonds of the methyl group and the thiophene ring would be observed in the 2900-3100 cm⁻¹ range. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (–NH, –NH₂)3200 - 3400Medium-Strong
C-H Stretch (Aromatic/Alkyl)2900 - 3100Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1580 - 1620Medium
C=C Stretch (Thiophene)1400 - 1500Medium
C-Br Stretch< 700Medium-Weak

Note: Data is predictive and based on analogous structures. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the polar C=O and N-H bonds would show weaker signals in Raman than in IR, the non-polar and symmetric bonds of the thiophene ring are expected to be strong Raman scatterers. The symmetric stretching of the C=C bonds within the thiophene ring would give a prominent band around 1400-1500 cm⁻¹. The C-S stretching modes of the thiophene ring, typically found in the 600-800 cm⁻¹ range, should also be clearly visible. The C-Br stretch would also be detectable in the lower frequency region.

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch (Aromatic/Alkyl)2900 - 3100Strong
C=C Stretch (Thiophene)1400 - 1500Strong
C-S Stretch (Thiophene)600 - 800Medium
C-Br Stretch< 700Medium

Note: Data is predictive and based on analogous structures. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption, provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π→π* transitions associated with the conjugated thiophene ring system. These are typically observed in the 250-300 nm range. The presence of the carbohydrazide group and the bromine atom can influence the position and intensity of these absorption maxima (λmax). The n→π* transition of the carbonyl group is also possible but is often weaker and may be obscured by the more intense π→π* transitions. Emission (fluorescence) spectroscopy would require experimental investigation to determine if the compound exhibits any significant fluorescence upon excitation.

Transition Type Predicted Absorption Maximum (λmax, nm)
π→π* (Thiophene ring)250 - 300
n→π* (Carbonyl)> 300 (typically weak)

Note: Data is predictive and based on analogous structures. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key tool for investigating the electronic transitions within a molecule. For thiophene carbohydrazide derivatives, the spectra are influenced by the substituents on the thiophene ring and the conjugation within the molecule.

The parent compound, thiophene-2-carbohydrazide (B147627), has been studied to understand its electronic behavior. Theoretical calculations using Density Functional Theory (DFT) predict the HOMO → LUMO transition to have an energy gap of 5.301 eV, corresponding to a wavelength of 233.88 nm. rsc.org Experimental spectral analysis of thiophene-2-carbohydrazide in methanol shows an energy gap that is strongly in agreement with these calculations. rsc.org Generally, the first absorption bands of 2-monosubstituted thiophenes show a linear relationship to the first primary bands of corresponding monosubstituted benzenes. nii.ac.jp The conjugation between a substituent and the thiophene ring is stronger at the 2-position compared to the 3-position. nii.ac.jp

The UV-Vis spectra of thiophene derivatives are characterized by absorption bands that can be influenced by the solvent and the specific substituents present. For instance, studies on polymers derived from thiophenes like terthiophene and bithiophene show tailored absorption properties in the visible region, which is critical for applications in optical devices. rsc.org

Table 1: Calculated and Experimental Electronic Transitions for Thiophene-2-carbohydrazide

TransitionCalculated Energy (eV)Calculated Wavelength (nm)Experimental Agreement
HOMO → LUMO5.301233.88Strong agreement with a small bathochromic shift (~5 nm) attributed to solute-solvent interactions. rsc.org
HOMO−1 → LUMO+17.646162.15-

Fluorescence Property Investigations of Derivatives

The fluorescence properties of hydrazone derivatives of thiophene carbohydrazides are of significant interest. These derivatives can act as chemosensors, exhibiting changes in fluorescence upon binding with metal ions.

A novel thiophene hydrazone ligand synthesized from a thiophene derivative demonstrated a "turn-on" fluorescence response specifically for Fe(III) ions. rsc.org The fluorescence emission at 550 nm was plotted as a function of the molar ratio of Fe³⁺, confirming the sensing capabilities. rsc.org Similarly, other thiophene-based hydrazones have been investigated for their photoluminescence properties. researchgate.net

The design of such fluorescent probes often involves creating a Donor-π-Acceptor (D–π–A) structure. For example, novel thiophene-based pyridine (B92270) chromophores have been shown to display high fluorescence quantum yields in the near-infrared region, making them suitable for bio-imaging applications. rsc.org The introduction of a bromine atom, as in 5-bromo-4′,5′-bis(dimethylamino)fluorescein, can provide a handle for further chemical modifications while maintaining unique pH-dependent fluorescence properties. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for confirming the molecular weight and fragmentation pattern of synthesized compounds. For this compound and its derivatives, MS and HRMS provide definitive structural evidence.

In the synthesis of novel diarylthiophene-2-carbohydrazide derivatives, spectroscopic methods including proton and carbon NMR, as well as mass spectrometry, were used to elucidate their structures. mdpi.com The formation of hydrazones from hydrazides is confirmed by the disappearance of hydrazide protons in NMR and the appearance of a new azomethine proton. mdpi.com For a related thiophene hydrazone ligand, the mass spectrum was presented as key characterization data. rsc.org

Studies on other hydrazide-hydrazone derivatives also report the use of mass spectrometry to confirm their structures, often showing the molecular ion peak [M⁺]. For example, a derivative of cyanoacetyl hydrazine (B178648) with 3-acetylpyridine (B27631) showed a molecular ion peak at m/z (%) 202 [M⁺, 8%]. nih.gov Predicted mass spectrometry data for the precursor, 4-bromo-5-methylthiophene-2-carbaldehyde (B183253), indicates expected mass-to-charge ratios for various adducts, such as [M+H]⁺ at m/z 204.93173. uni.lu

Table 2: Predicted Mass Spectrometry Data for 4-bromo-5-methylthiophene-2-carbaldehyde

AdductPredicted m/z
[M+H]⁺204.93173
[M+Na]⁺226.91367
[M-H]⁻202.91717
[M+NH₄]⁺221.95827
[M+K]⁺242.88761

Data sourced from PubChemLite for the precursor compound. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the parent compound, thiophene-2-carbohydrazide, has been reported, revealing that molecules are associated in a 3D framework through a combination of N–H···N and three-center N–H···O hydrogen bonds. hhu.de DFT calculations and XRD-single crystal analysis of thiophene-2-carbohydrazide confirmed its endo-isomer amide structure as the kinetically favored one. rsc.org The structure is nearly planar around the carbonyl and thiophene centers, with the carbonyl oxygen atom being cis to the sulfur of the thiophene ring (dihedral angle = 4.7°). rsc.org

The crystal structures of four thiophene–carbohydrazide–pyridine derivatives have been described, showing different packing motifs, including chains mediated by N—H⋯N and N—H⋯O hydrogen bonds. nih.gov The dihedral angles between the thiophene and pyridine rings in these derivatives vary significantly, ranging from 4.97° to 83.52°, indicating a wide range of possible conformations. nih.gov For thiophene-2-carbaldehyde (B41791) azine, a related compound, the asymmetric unit consists of two independent half-molecules, each located on a center of symmetry. nih.gov

Table 3: Crystallographic Data for Thiophene-2-carbaldehyde Azine

ParameterValue
FormulaC₁₀H₈N₂S₂
Molecular Weight220.30
Crystal SystemMonoclinic
a (Å)9.681 (2)
b (Å)11.399 (3)
c (Å)9.694 (2)
β (°)100.850 (9)
Volume (ų)1050.6 (5)
Z4

Data from a study on a related azine derivative. nih.gov

Electron Spin Resonance (ESR) Spectroscopy (for metal complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique used to study chemical species that have one or more unpaired electrons, such as metal complexes.

Metal complexes of hydrazides and hydrazones are often studied using ESR to understand the coordination geometry and the nature of the metal-ligand bond. For instance, ESR spectral studies of copper(II) nitrate (B79036) complexes with various acylhydrazines and hydrazones indicate a six-coordinate tetragonally distorted octahedral geometry for each complex, both in the solid state and in DMSO solution. nih.gov The observed trend g(||) > g(⊥) > gₑ in these complexes suggests that the unpaired electron resides in the d(x²-y²) orbital of the Cu(II) ion. nih.gov Thiophene-2-carbohydrazide itself acts as a neutral bidentate ligand, coordinating with metal ions through the carbonyl oxygen and the amino nitrogen atoms to form stable complexes. researchgate.net While specific ESR data for metal complexes of this compound were not found, the behavior of related thiophene carbohydrazide complexes provides a strong model for predicting their magnetic properties.

Computational and Theoretical Investigations of 4 Bromo 5 Methylthiophene 2 Carbohydrazide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and electronic properties of molecules. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, have been shown to provide optimized geometric parameters (bond lengths and angles) that are in good agreement with experimental data from X-ray crystallography nih.gov. In studies of related thiophene compounds, the calculated bond lengths and angles have shown a tight correlation with experimental results, with differences typically being very small nih.gov. For instance, in a study on 2-aryl-5-chlorothiophenes, the variance between calculated and X-ray diffraction bond lengths was in the range of 0.002 to 0.035 Å nih.gov. It is expected that similar levels of accuracy would be achieved for 4-bromo-5-methylthiophene-2-carbohydrazide, providing a reliable model of its three-dimensional structure. The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped, revealing the regions of the molecule that are electron-rich or electron-poor.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule mdpi.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor mdpi.comresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity mdpi.comresearchgate.netnih.gov.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.com. For various thiophene derivatives, this energy gap has been calculated to be in the range of 3.11 to 5.031 eV nih.gov. For example, studies on thiophene-2-carboxamide derivatives showed HOMO-LUMO energy gaps ranging from 3.11 to 3.83 eV nih.gov. These calculations reveal that charge transfer occurs within the molecule, which influences its biological and chemical activities mdpi.comnih.gov. The HOMO-LUMO analysis for this compound would similarly elucidate its electronic transition properties and kinetic stability.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Thiophene Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Thiophene-2-carboxamide derivative 7a - - > 3.11
Thiophene-2-carboxamide derivative 7c - - < 3.83
N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - - 5.031 nih.gov

Note: Data is based on studies of similar compounds and illustrates typical value ranges.

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and modes of a molecule in the gaseous phase scispace.com. These theoretical predictions can then be compared with experimental spectra, which are often recorded in the solid phase scispace.com. In studies of thiophene derivatives, the calculated vibrational frequencies have shown good agreement with experimental data after applying a scaling factor to account for the differences in phase and theoretical approximations scispace.comresearchgate.net. For instance, in the analysis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the theoretical geometric parameters and calculated vibrational frequencies were found to be in good agreement with the experimental data researchgate.net. This allows for a detailed assignment of the spectral bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and the vibrations of the thiophene ring. For carbohydrazide (B1668358) compounds, the N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹ nih.gov.

Reactivity Descriptors from Computational Analyses

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the reactivity and stability of a molecule.

Based on the HOMO and LUMO energy values, several key reactivity indices can be determined:

Chemical Potential (μ): This describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This measures the resistance to change in the electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft" mdpi.com. It is calculated as η = (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are instrumental in predicting the behavior of molecules in chemical reactions. For instance, a study on a related thiophene derivative calculated these reactivity characteristics to better understand its chemical behavior researchgate.net.

Table 2: Calculated Reactivity Descriptors for a Representative Thiophene Derivative

Parameter Formula Typical Value Range (eV)
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Varies
Chemical Hardness (η) (ELUMO - EHOMO) / 2 1.5 - 2.5
Softness (S) 1 / η 0.4 - 0.67

Note: The value ranges are illustrative and based on general findings for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their structural flexibility and intermolecular interactions over time. While dedicated MD simulation studies on this compound are not widely available in published literature, the principles and expected outcomes can be thoroughly understood from computational analyses of structurally related thiophene and hydrazide derivatives. nih.govnih.gov MD simulations are crucial for exploring the conformational landscape, solvent effects, and the nature of non-covalent interactions that govern the molecule's behavior in a biological or chemical system. nih.gov

Conformational Analysis

Thiophene Ring to Carbonyl Linker: The rotation around the C-C bond connecting the thiophene ring to the carbohydrazide group determines the orientation of the side chain relative to the ring. Crystallographic studies on similar thiophene-carbohydrazide derivatives show that both syn (carbonyl oxygen and thiophene sulfur on the same side) and anti (on opposite sides) conformations are possible. nih.gov An MD simulation would reveal the energetic preference and the frequency of interconversion between these states in a solution phase.

Carbohydrazide Backbone: The flexibility of the -C(=O)-NH-NH2 moiety is critical. Torsion around the C-N and N-N bonds influences the spatial arrangement of the hydrogen bond donors and acceptors, which is vital for intermolecular interactions. Studies on similar hydrazides have identified various stable arrangements, such as syn-periplanar and anti-periplanar conformations of the heavy atoms. researchgate.net

The following table, based on crystallographic data from analogous thiophene-carbohydrazide compounds, illustrates the types of conformational data that MD simulations can dynamically explore. nih.gov

Dihedral Angle DefinitionDescriptionObserved Angle (°) in Analogs
S-C(ring)-C(carbonyl)-ODefines the orientation of the carbonyl oxygen relative to the thiophene sulfur atom.-4.9° (syn-like) to -170.67° (anti-like)
C(carbonyl)-N-N-CDescribes the twist within the hydrazide backbone.173.74° to 175.1°
C(ring)-C(carbonyl)-N-NMeasures the twist of the hydrazide group relative to the plane of the thiophene ring.12.0°

This table is generated based on data from related compounds to illustrate the parameters that would be investigated in an MD simulation of this compound.

Intermolecular Interactions

MD simulations are exceptionally well-suited for characterizing the complex network of non-covalent interactions between this compound and its environment (e.g., solvent molecules or a protein binding pocket). Analysis of simulation trajectories can quantify the strength, geometry, and lifetime of these interactions. nih.gov

Key potential interactions include:

Hydrogen Bonding: The carbohydrazide group is a potent hydrogen-bonding unit, with the N-H groups acting as donors and the carbonyl oxygen and nitrogen atoms acting as acceptors. MD simulations can identify stable hydrogen bond networks with solvent molecules or other solutes.

Halogen Bonding: The bromine atom on the thiophene ring can participate in halogen bonding, acting as an electron-accepting σ-hole donor to interact with Lewis bases like carbonyl oxygens or aromatic π-systems. rsc.orgresearchgate.net

π-π Stacking: The electron-rich thiophene ring can engage in π-π stacking interactions with other aromatic systems. Computational studies on thiophene-cored dimers confirm that van der Waals dispersion forces are the dominant stabilizing force in such arrangements. nih.govnih.gov

Hydrophobic Interactions: The methyl group on the thiophene ring contributes to hydrophobic interactions, which are crucial for binding in nonpolar protein cavities.

A summary of the potential intermolecular interactions that can be analyzed via MD simulations is presented below.

Interaction TypeDonor/Participant 1Acceptor/Participant 2Typical Distance (Å)
Hydrogen Bond-NH, -NH2C=O, N, Solvent (e.g., H2O)1.8 - 2.5 (H···A)
Halogen BondThiophene-Br (σ-hole)Carbonyl Oxygen, Aromatic Ring~3.0 - 3.5 (Br···A)
π-π StackingThiophene RingAnother Aromatic Ring~3.4 - 3.8 (inter-planar)
Hydrophobic-CH3Nonpolar molecular groups3.0 - 4.0

This table outlines the primary non-covalent interactions and typical geometric parameters that would be quantified in a molecular dynamics simulation.

Mechanistic Biological Studies and Structure Activity Relationships Sar

Molecular Interactions with Biological Targets

The interaction of small molecules with biological macromolecules is the cornerstone of their therapeutic or toxic effects. For thiophene (B33073) derivatives, these interactions can range from enzyme inhibition and receptor binding to metal ion chelation.

Thiophene-based compounds have been identified as inhibitors of various enzymes. For instance, certain thiophene derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. rawdatalibrary.netnih.gov While direct studies on 4-bromo-5-methylthiophene-2-carbohydrazide are limited, research on related 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives has shown that these compounds can inhibit AChE, butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). rawdatalibrary.net Molecular docking studies of these derivatives have revealed significant interactions within the enzyme active sites. rawdatalibrary.net For example, N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide was identified as a potent AChE inhibitor with a Ki of 19.88 ± 3.06 µM. rawdatalibrary.net The inhibitory mechanism often involves the thiophene core fitting into hydrophobic pockets of the enzyme's active site, while other substituents form hydrogen bonds or other non-covalent interactions. Thiophene derivatives have also been investigated as inhibitors of other enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation. nih.gov

The carbohydrazide (B1668358) moiety in this compound suggests a potential for metal ion chelation. Hydrazones and their parent hydrazides are known to act as ligands, forming stable complexes with various transition metal ions. nih.govresearchgate.net Studies on thiophene-2-carboxylic acid hydrazide have shown that it can act as a neutral bidentate ligand, coordinating with metal ions like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) through the carbonyl oxygen and the amino nitrogen atoms to form octahedral complexes. researchgate.net This chelation can have significant biological implications, as the resulting metal complexes may exhibit enhanced biological activities compared to the free ligand. nih.gov The ability of such compounds to chelate metal ions can influence processes like oxidative stress, and some metal complexes of thiocarbohydrazones have been investigated for their anticancer properties, which may be related to their ability to act as ionophores and increase intracellular oxidative stress. nih.gov Heterocyclic Schiff bases containing S, O, and N donor atoms, structurally related to carbohydrazides, also exhibit unique chelating properties and can form stable complexes with transition metals. nih.gov

Table 1: Metal Ion Chelation by Related Thiophene Derivatives

Ligand Metal Ions Coordination Biological Implication
Thiophene-2-carboxylic acid hydrazide Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) Bidentate (carbonyl oxygen, amino nitrogen) Potential for enhanced biological activity
Thiocarbohydrazones Co(II), Ni(II), Cu(II) Multidentate Enhanced antimicrobial and potential anticancer activity

In Vitro Studies on Specific Cellular Processes (focusing on molecular mechanisms)

The effects of thiophene derivatives have been investigated in various cellular assays to elucidate their mechanisms of action at the cellular level.

A significant area of research for thiophene and indole (B1671886) derivatives has been their interaction with tubulin, a key component of the cytoskeleton. acs.orgnih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.govnih.gov Several thiophene-based compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. acs.orgnih.gov For instance, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes exhibited strong antiproliferative activity by arresting cells in the G2–M phase of the cell cycle and inducing apoptosis. nih.gov The structure-activity relationship studies of these compounds revealed that the position of substituents on the benzo[b]thiophene system significantly influences their activity. acs.orgnih.gov While direct evidence for this compound is lacking, the established activity of related thiophene scaffolds suggests that it could potentially interfere with microtubule dynamics.

Table 2: Tubulin Polymerization Inhibition by Related Thiophene Derivatives

Compound Series Key Structural Features IC50 for Tubulin Polymerization Cellular Effect
2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes Methoxy substituents at C-4, C-6, or C-7 0.58–0.71 µM for some derivatives G2–M phase arrest, apoptosis
2-amino-3-(3,4,5-trimethoxybenzoyl)-5-phenylthiophenes Phenyl group at 5-position Potent inhibitors Antiproliferative activity

Antioxidant Activity Investigations: Radical Scavenging Mechanisms

The hydrazide and thiophene moieties suggest that this compound may possess antioxidant properties. Thiophene derivatives have been reported to exhibit antioxidant and radical scavenging activities. nih.gov The antioxidant mechanism of such compounds often involves the donation of a hydrogen atom or an electron to neutralize free radicals. nih.govmdpi.com Theoretical studies on camphene-based thiosemicarbazones, which are structurally related to carbohydrazides, have shown that they can scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov The presence of electron-donating groups on the thiophene ring can enhance the antioxidant capacity. nih.gov For example, 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant activity in the ABTS assay, with the amino group increasing the resonating electrons on the thiophene ring, which facilitates the trapping of peroxide radicals. nih.gov

Table 3: Antioxidant Activity of Related Thiophene Derivatives

Compound Series Assay Key Finding
Thiocarbohydrazone Derivatives DPPH Radical Scavenging Significant radical scavenging activities with IC50 values ranging from 36 to 103 µM for some compounds. arxiv.org
3-Amino thiophene-2-carboxamide derivatives ABTS Assay Increased antioxidant activity compared to derivatives without the amino group. nih.gov

Antimicrobial Activity at a Molecular Level

Extensive literature searches did not yield specific studies on the molecular-level antimicrobial activity of this compound. Research has been conducted on derivatives and analogous structures, but direct mechanistic work on the parent compound is not publicly available.

Inhibition of Microbial Growth Pathways

There is currently no available scientific literature detailing the specific microbial growth pathways inhibited by this compound. While studies on similar thiophene-based compounds suggest potential mechanisms, such as interference with cellular respiration or disruption of cell wall synthesis, these have not been confirmed for this specific molecule. Without dedicated research, any proposed mechanism would be purely speculative.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Direct structure-activity relationship (SAR) studies for this compound are not present in the current body of scientific research. SAR analyses typically require the synthesis and biological evaluation of a series of related analogs to determine the influence of different functional groups on antimicrobial potency.

For related classes of compounds, such as N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives, research has shown that the nature of the substituent on the benzylidene ring can significantly impact antimicrobial activity. researchgate.net However, without a library of analogs based on the this compound scaffold, it is not possible to elucidate the specific contributions of the bromo, methyl, and carbohydrazide moieties to its biological efficacy.

Applications of 4 Bromo 5 Methylthiophene 2 Carbohydrazide As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems for Medicinal Chemistry

The carbohydrazide (B1668358) functional group is a versatile handle for the construction of numerous five- and six-membered heterocyclic rings, which are prevalent in medicinal chemistry due to their wide range of biological activities. While direct research on 4-Bromo-5-methylthiophene-2-carbohydrazide is emerging, the well-established reactivity of carbohydrazides allows for the prediction of its utility in synthesizing various heterocyclic systems.

One of the most common applications of carbohydrazides is in the synthesis of 1,3,4-oxadiazoles . The reaction of a carbohydrazide with a carboxylic acid or its derivative, often under dehydrating conditions using reagents like phosphorus oxychloride, leads to the formation of a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govorientjchem.org In the case of this compound, this would yield a 1,3,4-oxadiazole bearing the 4-bromo-5-methylthienyl group at the 2-position. Such compounds are of significant interest as they have been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. nih.govresearchgate.net

Furthermore, carbohydrazides are key precursors for the synthesis of pyrazoles . Condensation of a carbohydrazide with a 1,3-dicarbonyl compound or its equivalent is a classical method for constructing the pyrazole (B372694) ring. researchgate.net The resulting N-acylpyrazole can then be subjected to further chemical transformations. Pyrazole derivatives are known to possess a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects. researchgate.net

The carbohydrazide moiety can also be utilized to synthesize Schiff bases through condensation with various aldehydes and ketones. primescholars.combohrium.com The resulting acylhydrazones are not only stable compounds in their own right but also serve as intermediates for the synthesis of other heterocyclic systems, such as 4-thiazolidinones. primescholars.com Thiophene-containing Schiff bases and their derivatives have been investigated for their antimicrobial and anticancer activities. bohrium.com

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and their potential medicinal applications based on analogous structures.

Heterocyclic SystemGeneral Synthetic PrecursorsPotential Medicinal Applications
1,3,4-OxadiazolesCarboxylic acids, Phosphorus oxychlorideAnti-inflammatory, Antimicrobial nih.govresearchgate.net
Pyrazoles1,3-Dicarbonyl compoundsAnalgesic, Anti-inflammatory, Anticancer researchgate.net
Schiff Bases (Acylhydrazones)Aldehydes, KetonesAntimicrobial, Anticancer bohrium.com
4-ThiazolidinonesSchiff bases, Thioglycolic acidAntimicrobial, Anticonvulsant primescholars.com

Development of New Functional Organic Materials and Sensors

The application of thiophene-containing compounds extends beyond medicinal chemistry into the realm of materials science. Thiophene (B33073) and its derivatives are known for their excellent electronic and optical properties, making them attractive components for functional organic materials. While specific research on this compound in this area is not yet widely reported, its structural features suggest potential for such applications.

The carbohydrazide group can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen and oxygen atoms of the hydrazide can act as donor atoms to coordinate with metal ions, leading to the formation of extended network structures. The bromine atom on the thiophene ring could also potentially be involved in halogen bonding, further influencing the solid-state packing and properties of the resulting materials. Such materials can have applications in gas storage, catalysis, and sensing.

Moreover, the thiophene ring itself is a key component in many organic semiconductors and conducting polymers. The ability to functionalize the thiophene ring, as is the case with this compound, allows for the fine-tuning of the electronic properties of the resulting materials. The carbohydrazide moiety could be used to link the thiophene unit into larger conjugated systems or to anchor the molecule to a surface for the development of sensors. For instance, Schiff base derivatives of carbohydrazides have been explored as fluorescent chemosensors for the detection of metal ions. researchgate.net

The potential applications of this compound in the development of functional materials are summarized in the table below.

Material TypePotential Synthetic RoutePotential Application
Coordination Polymers/MOFsReaction with metal saltsGas storage, Catalysis, Sensing
Organic SemiconductorsIncorporation into conjugated polymer backbonesOrganic electronics
ChemosensorsFormation of Schiff bases with signaling unitsDetection of metal ions

Future Research Directions and Advanced Methodologies

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern pharmaceutical research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide and its subsequent derivatization can benefit significantly from these approaches. Traditional methods for thiophene (B33073) synthesis often involve harsh conditions and metal catalysts, but newer, more environmentally benign strategies are emerging. nih.gov

Future research should focus on adopting metal-free synthetic methodologies, which not only circumvent metal toxicity but also align with green chemistry principles. nih.gov Techniques employing elemental sulfur or potassium sulfide as the sulfur source are promising alternatives. nih.gov Furthermore, multicomponent reactions (MCRs), such as modifications of the Gewald reaction, offer a powerful strategy for the one-pot synthesis of highly substituted thiophene derivatives. nih.govtechscience.com These reactions enhance efficiency by reducing the number of synthetic steps, which in turn minimizes solvent usage and waste generation. nih.gov Solvent-free reaction conditions, where reactions are conducted at elevated temperatures without a solvent, represent another key green approach that could be applied. nih.gov

Green Chemistry TechniquePrincipleApplication to Thiophene Synthesis
Metal-Free Synthesis Avoids the use of potentially toxic and costly metal catalysts (e.g., copper, rhodium).Employs reagents like elemental sulfur or potassium sulfide, reducing metal contamination in the final products. nih.gov
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a product containing portions of all reactants.Enables one-pot synthesis of complex thiophene derivatives, improving atom economy and reducing waste. nih.govnih.gov
Solvent-Free Reactions Conducts reactions without a solvent medium, often using thermal energy to drive the process.Reduces volatile organic compound (VOC) emissions and simplifies product purification. nih.gov
Microwave-Assisted Synthesis Uses microwave energy to rapidly heat reactions, often leading to shorter reaction times and higher yields.Accelerates the synthesis of thiophene derivatives, enhancing overall energy efficiency. nih.gov

Combinatorial Chemistry for High-Throughput Derivative Library Generation

To efficiently explore the structure-activity relationships (SAR) of this compound, the generation of large, diverse libraries of derivatives is essential. Combinatorial chemistry is a key technology for this purpose, allowing for the rapid synthesis of numerous compounds in parallel. nih.govnih.gov The carbohydrazide (B1668358) moiety of the parent compound is an ideal handle for combinatorial derivatization, readily reacting with a wide range of aldehydes, ketones, and isocyanates to form hydrazones, acylhydrazides, and other derivatives.

A combinatorial approach would involve reacting the this compound core with a diverse set of building blocks. For instance, a library of hydrazone derivatives can be synthesized by condensing the core with various substituted aromatic, heteroaromatic, or aliphatic aldehydes. This strategy has been successfully employed for other carbohydrazide-containing scaffolds. mdpi.com Similarly, the bromine atom at the 4-position of the thiophene ring serves as a valuable site for modification through cross-coupling reactions, further expanding the structural diversity of the library. mdpi.com A facile and efficient one-pot synthesis approach has been developed for creating focused libraries of highly substituted thiophenes, demonstrating the feasibility of this strategy. nih.govacs.org

Scaffold PositionReactive GroupPotential Building BlocksResulting Derivatives
Position 2 -CONHNH₂ (Carbohydrazide)Substituted Aldehydes (R-CHO)Schiff Bases / Hydrazones
Position 2 -CONHNH₂ (Carbohydrazide)Substituted Acyl Chlorides (R-COCl)N-Acylhydrazides
Position 4 -Br (Bromo)Boronic Acids (R-B(OH)₂)Aryl/Heteroaryl-substituted Thiophenes
Position 5 -CH₃ (Methyl)N-Bromosuccinimide (NBS), then couplingSubstituted Benzyl Thiophenes

Advanced In Silico Screening and Drug Design Methodologies

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the rational design of new molecules with improved potency and selectivity. mdpi.comencyclopedia.pub These techniques can be powerfully applied to derivatives of this compound to predict their biological activity and guide synthetic efforts.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two major approaches in computer-aided drug design (CADD). mdpi.comencyclopedia.pub Molecular docking, a key SBDD technique, can be used to predict the binding modes and affinities of thiophene derivatives within the active site of a specific biological target, such as an enzyme or receptor. mdpi.comnih.gov This has been successfully applied to other thiophene-based compounds to identify potential inhibitors of targets like D-alanine ligase and cyclooxygenase (COX). mdpi.comnih.gov Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into its stability. bezmialem.edu.trresearchgate.net These computational studies help prioritize which derivatives to synthesize, saving significant time and resources. mdpi.com

In Silico TechniqueDescriptionApplication in Drug Design
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.Screens virtual libraries of derivatives to identify candidates with high predicted binding scores to a specific biological target. nih.govbezmialem.edu.tr
Virtual Screening Computationally screens large libraries of compounds against a target structure to identify potential hits.Rapidly identifies promising derivatives of the core scaffold for further investigation. nih.gov
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time, providing insight into the stability of ligand-protein complexes.Assesses the stability of the binding interactions predicted by molecular docking. bezmialem.edu.tr
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity.Designs new derivatives that fit the pharmacophore model, enhancing the probability of desired biological activity.

Deeper Mechanistic Probing of Molecular Interactions using Biophysical Techniques

While in silico methods provide valuable predictions, biophysical techniques are crucial for experimentally validating these predictions and gaining a deep, quantitative understanding of the molecular interactions between a drug candidate and its target. biophysics.orgomicsonline.org A variety of biophysical methods can be employed to characterize the binding kinetics, thermodynamics, and structural details of interactions involving derivatives of this compound.

Surface Plasmon Resonance (SPR) is a real-time, label-free technique that can precisely measure binding affinity and kinetics (association and dissociation rates). omicsonline.org Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, including enthalpy and entropy changes, which can reveal the driving forces behind the interaction. For structural insights at the atomic level, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site on the protein and determine the solution structure of the complex. omicsonline.org Fluorescence spectroscopy offers a highly sensitive method to study binding events and conformational changes in the target protein upon ligand binding. omicsonline.org The application of these techniques provides a comprehensive picture of the molecular recognition process, which is essential for rational drug optimization. biophysics.org

Biophysical TechniqueInformation ProvidedSignificance
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off) and affinity (K_D).Quantifies how quickly a compound binds to its target and how long it remains bound. omicsonline.org
Isothermal Titration Calorimetry (ITC) Binding thermodynamics (ΔH, ΔS) and stoichiometry (n).Reveals the driving forces (e.g., hydrogen bonds, hydrophobic interactions) of the binding event. omicsonline.org
Nuclear Magnetic Resonance (NMR) High-resolution 3D structure of the ligand-protein complex in solution; identifies binding site.Provides detailed atomic-level information on how the compound interacts with its target. omicsonline.org
Fluorescence Spectroscopy Measures changes in fluorescence upon binding to determine affinity and probe conformational changes.A highly sensitive method to confirm binding and study its effect on the target protein's structure. omicsonline.org

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-5-methylthiophene-2-carbohydrazide, and what key reaction conditions should be optimized?

Answer:
The synthesis typically involves multi-step reactions starting from substituted thiophene precursors. A common route includes bromination of a methylthiophene intermediate followed by carbohydrazide formation via hydrazine coupling. Key steps include:

  • Bromination : Optimization of bromine equivalents and reaction temperature to avoid over-substitution (e.g., describes bromination in quinazolinone derivatives under controlled conditions) .
  • Hydrazide Formation : Use of anhydrous conditions and catalysts like acetic acid to promote nucleophilic acyl substitution (e.g., outlines hydrazide synthesis from acetylthiophene derivatives) .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields dependent on solvent polarity (see for detailed protocols on compound isolation) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:
Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the hydrazide moiety (NH–NH2_2 protons at δ 8–10 ppm) and bromine/methyl group positions ( highlights spectral interpretation for brominated aromatics) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) bonds ( emphasizes IR for functional group validation) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 4-Bromo-5-methylthiophene derivatives in have MW ~237–391 Da) .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR spectra of this compound derivatives?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data ( references WinGX for structural validation) .
  • Variable-Temperature NMR : To identify tautomeric equilibria or conformational flexibility (e.g., discusses hydrazide tautomerism in related compounds) .
  • Crystallographic Refinement : SHELXL ( ) can resolve ambiguities by refining atomic positions against X-ray data .

Advanced: What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELXL be utilized to overcome them?

Answer:
Challenges include:

  • Heavy Atom Effects : Bromine’s high electron density may cause absorption errors. Use multi-scan data correction in SHELXL ( details absorption corrections) .
  • Disorder in Hydrazide Groups : Apply restraints (e.g., DFIX, SIMU) to model flexible NH–NH2_2 moieties ( describes SHELX refinement protocols) .
  • Twinning : For twinned crystals, use the TWIN command in SHELXL to refine twin laws ( references WinGX integration with SHELX) .

Methodological: In the synthesis of carbohydrazide derivatives, how does the choice of hydrazide coupling agents influence the yield and purity of the target compound?

Answer:
Hydrazide coupling efficiency depends on:

  • Nucleophilicity : Aromatic hydrazines (e.g., phenylhydrazine) may offer higher reactivity than aliphatic analogs ( compares hydrazine derivatives in thiophene systems) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying ( emphasizes anhydrous conditions for hydrazide formation) .
  • Byproduct Management : Use of scavengers (e.g., molecular sieves) to remove water and prevent hydrolysis ( describes byproduct control in brominated quinazolinones) .

Advanced: How can researchers analyze the electronic effects of bromine substitution on the reactivity of this compound in cross-coupling reactions?

Answer:
Bromine’s electron-withdrawing nature activates the thiophene ring for Suzuki or Ullmann couplings. Key considerations:

  • Substituent Positioning : Bromine at the 4-position directs electrophilic attacks to the 2- or 5-positions ( discusses regioselectivity in bromothiophene derivatives) .
  • Catalyst Selection : Pd(PPh3_3)4_4 for Suzuki couplings; CuI for Ullmann reactions ( outlines catalytic systems for brominated heterocycles) .
  • Kinetic Monitoring : Use HPLC or TLC to track reaction progress ( provides TLC protocols for synthetic intermediates) .

Basic: What are the typical applications of this compound in medicinal chemistry research?

Answer:
The compound serves as:

  • Pharmacophore Scaffold : For designing kinase inhibitors or antimicrobial agents ( highlights hydrazide derivatives in bioactivity studies) .
  • Intermediate in Heterocyclic Synthesis : To construct pyrazole or thiadiazine hybrids ( references thiadiazinone derivatives with similar cores) .

Advanced: How can computational tools like WinGX and ORTEP assist in resolving structural ambiguities in this compound derivatives?

Answer:

  • WinGX Integration : Combines SHELX refinement with graphical validation of bond lengths/angles ( details WinGX’s role in small-molecule crystallography) .
  • ORTEP Visualization : Generates anisotropic displacement ellipsoid plots to identify disorder or thermal motion ( explains ORTEP’s GUI for structural clarity) .

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